molecular formula C20H21ClNNaO4 B12350212 (alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt

(alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt

Cat. No.: B12350212
M. Wt: 397.8 g/mol
InChI Key: AGNFMTOJUUTYHZ-ZYJMRSDMSA-M
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Description

(alphaS)-3’-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1’-biphenyl]-4-propanoicacid,monosodiumsalt is a complex organic compound with a unique structure that includes a biphenyl core, a chloro substituent, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaS)-3’-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1’-biphenyl]-4-propanoicacid,monosodiumsalt involves multiple steps. The process typically begins with the preparation of the biphenyl core, followed by the introduction of the chloro and ethoxy groups. The final step involves the formation of the monosodium salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(alphaS)-3’-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1’-biphenyl]-4-propanoicacid,monosodiumsalt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

(alphaS)-3’-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1’-biphenyl]-4-propanoicacid,monosodiumsalt has several scientific research applications:

Mechanism of Action

The mechanism of action of (alphaS)-3’-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1’-biphenyl]-4-propanoicacid,monosodiumsalt involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-{[(4’-methoxy-1,1’-biphenyl-4-yl)sulfonyl]amino}-2-methylpropylphosphonic acid
  • 2-Bromo-2′,6′-diisopropoxy-1,1′-biphenyl

Uniqueness

Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C20H21ClNNaO4

Molecular Weight

397.8 g/mol

IUPAC Name

sodium;(2S)-3-[4-(3-chlorophenyl)phenyl]-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]propanoate

InChI

InChI=1S/C20H22ClNO4.Na/c1-3-26-20(25)13(2)22-18(19(23)24)11-14-7-9-15(10-8-14)16-5-4-6-17(21)12-16;/h4-10,12-13,18,22H,3,11H2,1-2H3,(H,23,24);/q;+1/p-1/t13-,18-;/m0./s1

InChI Key

AGNFMTOJUUTYHZ-ZYJMRSDMSA-M

Isomeric SMILES

CCOC(=O)[C@H](C)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)[O-].[Na+]

Canonical SMILES

CCOC(=O)C(C)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)[O-].[Na+]

Origin of Product

United States

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